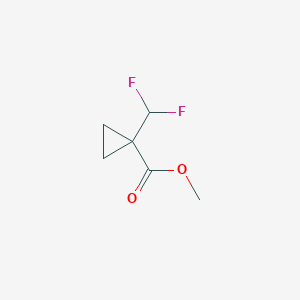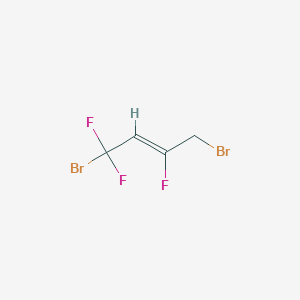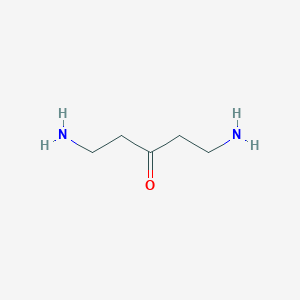
L-Arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone is a lactone derivative of L-arabinonic acid This compound is notable for its unique structural features, which include a delta-lactone ring and an isopropylidene protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone typically involves the protection of L-arabinonic acid with an isopropylidene group, followed by cyclization to form the lactone ring. A common synthetic route includes:
Protection Step: L-arabinonic acid is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form the isopropylidene derivative.
Cyclization Step: The protected intermediate undergoes cyclization under acidic conditions to form the delta-lactone.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The isopropylidene group can be substituted under acidic or basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets, leading to the inhibition of key enzymes or pathways involved in disease processes.
Chemical Reactions: In chemical synthesis, the compound acts as a reactive intermediate, participating in various reactions to form desired products.
Comparaison Avec Des Composés Similaires
L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone can be compared with other similar compounds such as:
L-Arabinonic Acid: The parent compound without the isopropylidene protection.
D-Arabinonic Acid, 3,4-O-(1-Methylethylidene)-, Delta-Lactone: The enantiomeric form with similar structural features but different stereochemistry.
Other Lactones: Compounds like gluconolactone and galactonolactone, which have similar lactone rings but different sugar backbones.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other lactones and sugar derivatives.
Propriétés
Numéro CAS |
40031-40-1 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(3aS,7R,7aR)-7-hydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6-/m0/s1 |
Clé InChI |
UNYKZJZFOKUHEK-JKUQZMGJSA-N |
SMILES isomérique |
CC1(O[C@H]2COC(=O)[C@@H]([C@H]2O1)O)C |
SMILES canonique |
CC1(OC2COC(=O)C(C2O1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


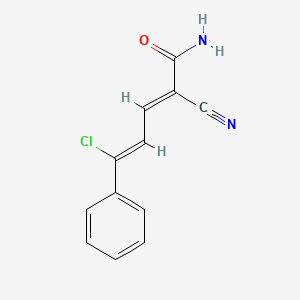

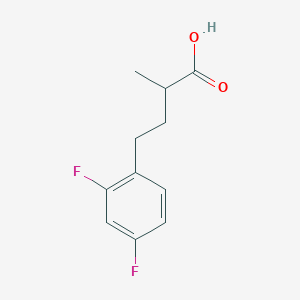
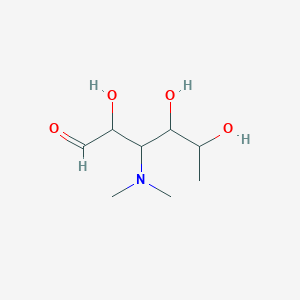

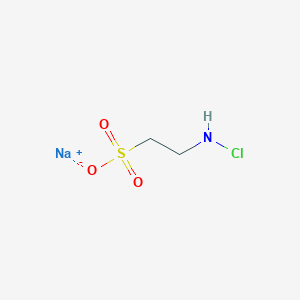
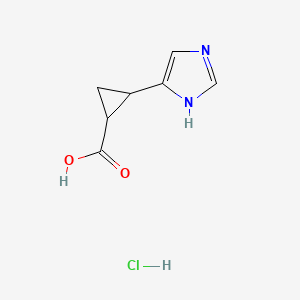
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)
![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)
